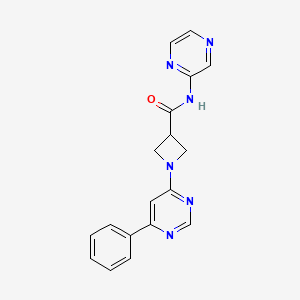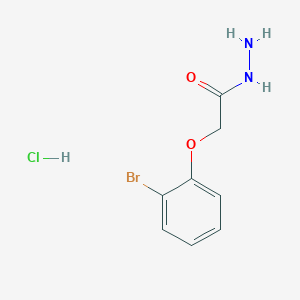
N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O4S2 and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Applications
A pivotal area of research for this compound and its derivatives is in the exploration of anticancer and antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their anticancer activities against different cancer cell lines, showing significant potential as antitumor agents. For instance, the study on thiazolyl N-benzyl-substituted acetamide derivatives revealed their Src kinase inhibitory and anticancer activities, indicating promising avenues for cancer treatment (Fallah-Tafti et al., 2011). Additionally, sulfonamide derivatives have shown cytotoxic activity against tumor cell lines, presenting a potential for development into anticancer drugs (Ghorab et al., 2015). The antimicrobial activity of certain sulfide and sulfone derivatives against bacterial and fungal strains further exemplifies the compound's versatility in scientific research (Badiger et al., 2013).
Photochemical and Photophysical Properties
Research into the photochemical and photophysical properties of related compounds, such as zinc phthalocyanine derivatives, has opened up potential applications in photodynamic therapy for cancer treatment. These studies focus on the compounds' fluorescence properties, singlet oxygen quantum yield, and photodegradation quantum yield, which are critical for effective photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The compound's derivatives have been investigated for their inhibitory activities against specific enzymes, offering therapeutic potential beyond cancer treatment. For example, carbonic anhydrase inhibitors have been developed for their potential in treating various conditions, including glaucoma and edema, by exploring different halogenated sulfonamides (Ilies et al., 2003).
Ligand-Protein Interactions and Drug Development
Further research into the ligand-protein interactions of benzothiazolinone acetamide analogs has been conducted to assess their potential as drug candidates. Studies incorporating quantum mechanical analyses, molecular docking, and photovoltaic efficiency modeling suggest these compounds' suitability in drug development, particularly in targeting specific proteins involved in disease pathways (Mary et al., 2020).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-19-22-15(12-28-19)10-18(24)21-11-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMUJZHALITCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474151.png)

![3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2474156.png)

![4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B2474158.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide](/img/structure/B2474159.png)
![N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2474160.png)
![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol](/img/structure/B2474162.png)

![N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2474164.png)



